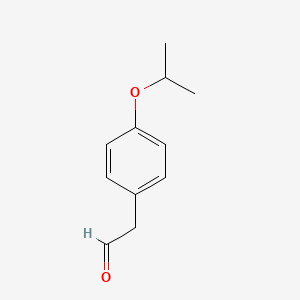

2-(4-Isopropoxyphenyl)acetaldehyde

Beschreibung

2-(4-Isopropoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H14O2. Its structure consists of an acetaldehyde functional group (-CH2CHO) attached to a phenyl ring substituted with an isopropoxy group (-OCH(CH3)2) at the para position. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science. The isopropoxy group enhances solubility in non-polar solvents while influencing reactivity through electron-donating effects and steric hindrance .

Eigenschaften

Molekularformel |

C11H14O2 |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-(4-propan-2-yloxyphenyl)acetaldehyde |

InChI |

InChI=1S/C11H14O2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3 |

InChI-Schlüssel |

PANWNZMUSCYNNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)acetaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.

Reduction: The aldehyde group of 4-isopropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. For example, catalytic hydrogenation and oxidation processes may be employed to achieve higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Condensation: Sodium hydroxide (NaOH)

Major Products Formed

Oxidation: 2-(4-Isopropoxyphenyl)acetic acid

Reduction: 2-(4-Isopropoxyphenyl)ethanol

Condensation: β-Hydroxy ketones or aldehydes

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2-(4-Isopropoxyphenyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the aldehyde group. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins through nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituent(s) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C11H14O2 | 4-isopropoxy | Balanced electron donation and steric bulk; moderate reactivity | Pharmaceutical intermediates, agrochemicals |

| 2-(4-Fluorophenoxy)acetaldehyde | C8H7FO2 | 4-fluoro | High electrophilicity due to fluorine's electronegativity; enhanced stability | DNA/protein crosslinking agents |

| 2-(4-Methoxyphenyl)acetaldehyde | C9H10O2 | 4-methoxy | Electron-rich phenyl ring; increased nucleophilic substitution potential | Fragrance synthesis, oxidation studies |

| [4-(3-Chloropropoxy)phenyl]acetaldehyde | C11H13ClO2 | 4-(3-chloropropoxy) | Chlorine introduces polarity; steric hindrance from propoxy chain | Polymer crosslinkers, bioactive probes |

| 2-(m-Tolyloxy)acetaldehyde | C9H10O2 | 3-methylphenoxy | Steric effects from meta-methyl group; altered regioselectivity in reactions | Catalysis, specialty chemicals |

Electronic and Steric Effects

- Electron-Donating Groups: The 4-isopropoxy group in the target compound donates electrons via oxygen, activating the phenyl ring toward electrophilic substitution. This contrasts with 2-(4-fluorophenoxy)acetaldehyde, where fluorine's electronegativity deactivates the ring, reducing reactivity toward electrophiles .

- Steric Hindrance : The bulky isopropoxy group at the para position creates steric barriers, slowing down reactions at the ortho positions. Comparatively, 2-(m-tolyloxy)acetaldehyde’s meta-methyl group directs reactivity to less hindered positions .

Reactivity Profiles

- Aldehyde Group Reactivity : All compounds undergo typical aldehyde reactions (e.g., nucleophilic addition, oxidation). However, this compound exhibits slower oxidation rates than 2-(4-methoxyphenyl)acetaldehyde due to steric protection of the aldehyde .

- Substituent-Driven Specificity : The 3-chloropropoxy group in [4-(3-chloropropoxy)phenyl]acetaldehyde facilitates SN2 reactions at the chlorine site, a feature absent in the isopropoxy analogue .

Biologische Aktivität

2-(4-Isopropoxyphenyl)acetaldehyde is a chemical compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

The presence of the isopropoxy group and the aldehyde functional group contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), this compound showed promising results in inhibiting cell proliferation. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 22.3 |

| A549 | 19.7 |

The anticancer mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity following treatment with the compound.

The biological effects of this compound can be attributed to its ability to interact with specific cellular targets. The aldehyde group may facilitate interactions with nucleophilic sites on proteins, leading to alterations in enzyme activities and cellular signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Frontiers in Pharmacology investigated the antimicrobial efficacy of various phenylacetaldehyde derivatives, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential utility in treating infections caused by multidrug-resistant organisms .

- Anticancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The research demonstrated that treatment with this compound resulted in significant growth inhibition and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.